

A Comparative Guide to the Structural Confirmation of Novel Aminotriazine Derivatives

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Compound of Interest

Compound Name: Aminotriazine

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This guide provides a comparative analysis of the structural confirmation of two novel **aminotriazine** derivatives, showcasing the diverse structural landscape and analytical methodologies employed in modern medicinal chemistry. We will compare a monosubstituted **aminotriazine**, Compound A: 4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid, with a complex fused heterocyclic system, Compound B: A Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide Derivative.

Data Presentation: Spectroscopic and Physicochemical Properties

The structural elucidation of novel compounds relies on a combination of spectroscopic and analytical techniques. Below is a summary of typical data obtained for these two distinct **aminotriazine** derivatives.

Property	Compound A: 4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid	Compound B: Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide
Molecular Formula	C ₂₀ H ₂₀ N ₆ O ₃	C ₁₄ H ₁₅ N ₉ O ₃ S
Molecular Weight	392.42 g/mol	389.41 g/mol
¹ H NMR (DMSO-d ₆ , δ ppm)	~3.64 (t, 4H, morpholine), ~3.73 (t, 4H, morpholine), ~6.95-7.96 (m, 9H, aromatic), ~9.28-9.59 (m, 2H, NH), ~12.46 (s, 1H, COOH)[2]	~1.01 (d, 3H), ~2.85 (s, 3H), ~3.30-3.48 (m, 3H), ~4.58 (bs, 1H, NH), ~8.10 (d, 2H), ~8.45 (d, 2H)[1]
¹³ C NMR (DMSO-d ₆ , δ ppm)	~44.0, ~66.5, ~119.3, ~121.0, ~122.6, ~123.9, ~129.0, ~130.6, ~140.4, ~145.0, ~164.5-165.2 (triazine), ~167.8 (carbonyl)[2]	~11.2, ~18.0, ~52.5, ~66.9, ~120.2, ~129.7, ~140.7, ~141.9, ~143.3, ~148.3, ~148.9, ~149.3[1]
Mass Spectrometry (MS)	ESI-MS confirming the molecular ion peak.	HRMS (ESI, m/z) [M+H] ⁺ calculated: 390.13220, found: 390.13210[1]
Appearance	White solid[2]	Solid

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Synthesis of Compound A: 4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid

This synthesis involves a stepwise nucleophilic substitution on a cyanuric chloride core.

- Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid.

- To a solution of cyanuric chloride in a suitable solvent like acetone, 4-aminobenzoic acid is added.
- The reaction is carried out at a low temperature (0-5 °C) while maintaining a basic pH using a base such as sodium carbonate to neutralize the HCl formed.
- The mixture is stirred for several hours, and the resulting precipitate is filtered and washed to yield the monosubstituted triazine.
- Step 2: Synthesis of 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid.
 - The product from Step 1 is dissolved in an appropriate solvent (e.g., dioxane/water mixture) with a base (e.g., sodium carbonate).
 - Aniline is added to the solution, and the reaction mixture is stirred at room temperature overnight.
 - Neutralization with an acid like HCl precipitates the disubstituted product, which is then filtered and washed.
- Step 3: Synthesis of 4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid.
 - The disubstituted product from Step 2 is reacted with morpholine in a solvent such as dioxane.
 - The reaction is typically heated to drive it to completion.
 - After cooling, the final product is isolated by filtration and can be purified by recrystallization.

Synthesis of Compound B: Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide

The synthesis of this complex heterocyclic system is a multi-step process.^{[2][4]}

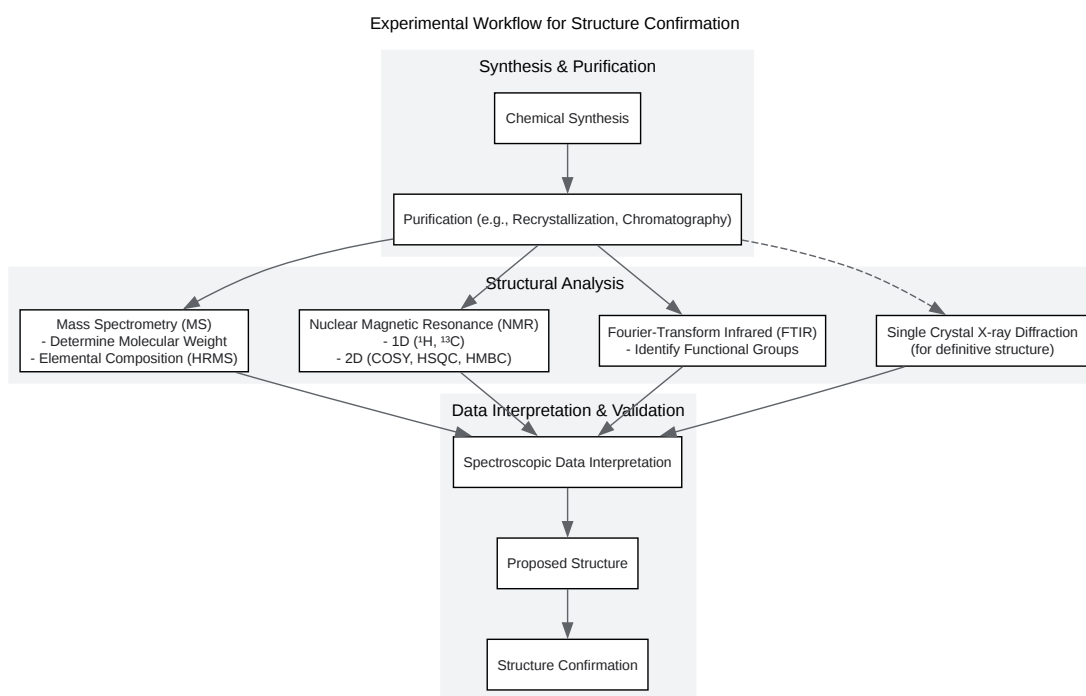
- Step 1: Synthesis of a chlorosulfonyl-pyrazolotriazine intermediate.
 - This step typically starts from a precursor pyrazolotriazine, which is then chlorosulfonated.

- Step 2: Formation of the sulfonamide.
 - The chlorosulfonyl intermediate is reacted with a primary or secondary amine (e.g., a cyclic amine) in a solvent like acetonitrile at room temperature overnight to yield the corresponding sulfonamide.
 - Step 3: Azide addition and cyclization.
 - The sulfonamide derivative is dissolved in anhydrous ethanol, and sodium azide is added.
 - The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).
 - The solvent is evaporated, and the final product is purified using column chromatography.
- [\[2\]](#)

Mandatory Visualizations

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural elucidation of novel small molecules like **aminotriazine** derivatives.



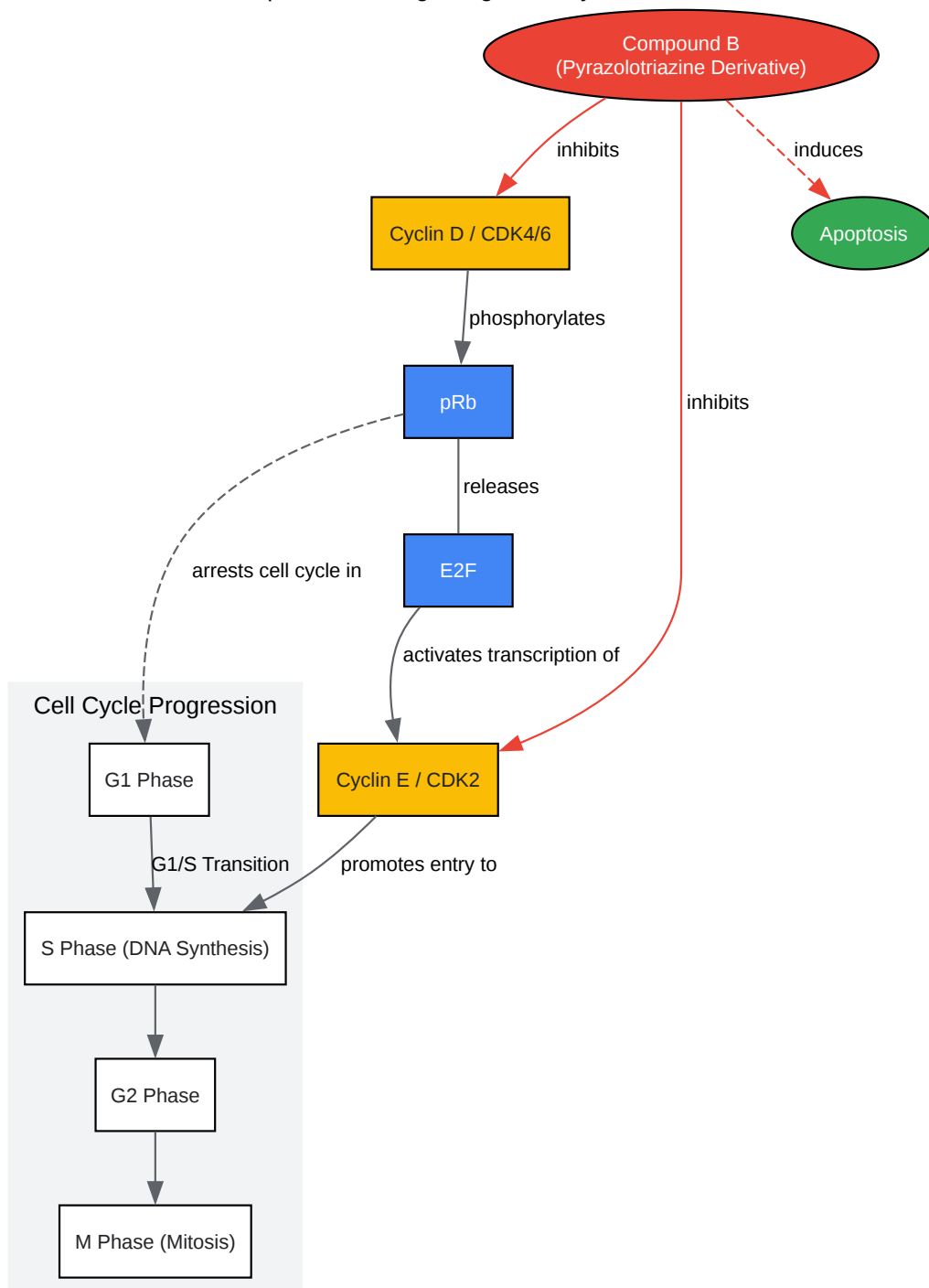
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Caption: A generalized workflow for the synthesis, purification, and structural confirmation of novel **aminotriazine** derivatives.

Signaling Pathway: Inhibition of Cyclin-Dependent Kinases

Many pyrazolotriazine derivatives have demonstrated anticancer activity, which can be attributed to the inhibition of key cell cycle regulators like Cyclin-Dependent Kinases (CDKs).^[1]
^[3]^[5]

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Caption: Inhibition of CDK signaling by a pyrazolotriazine derivative, leading to cell cycle arrest and apoptosis.

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